molecular formula C16H16ClN7O B2390538 2-chloro-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920404-92-8

2-chloro-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

Cat. No.: B2390538
CAS No.: 920404-92-8
M. Wt: 357.8
InChI Key: OJXDKXBJGOMTFQ-UHFFFAOYSA-N
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Description

2-chloro-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a synthetic chemical compound of interest in medicinal chemistry and pharmaceutical research. This molecule features a 1,2,3-triazolo[4,5-d]pyrimidine core, a privileged structure in drug discovery known for its diverse biological activities. The scaffold is a fused heterobicyclic system that is structurally analogous to purines, allowing it to interact with various enzymatic targets. Compounds based on the 1,2,3-triazolo[4,5-d]pyrimidine framework have been investigated as potential inhibitors of key kinases, such as mTOR and PI3K, which are critical targets in oncology and other disease areas . The piperazine linker in the structure enhances molecular flexibility and can improve solubility, while the 2-chloroethanone moiety is a reactive handle that can be utilized for further chemical modifications, making this compound a valuable building block for developing more complex molecules or probe libraries. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-chloro-1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN7O/c17-10-13(25)22-6-8-23(9-7-22)15-14-16(19-11-18-15)24(21-20-14)12-4-2-1-3-5-12/h1-5,11H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXDKXBJGOMTFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-chloro-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone (CAS No. 920404-92-8) is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes a triazolo-pyrimidine moiety, which is known for various biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on recent research findings.

  • Molecular Formula : C16H16ClN7O
  • Molecular Weight : 357.8 g/mol
  • IUPAC Name : 2-chloro-1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazole and pyrimidine rings are known to exhibit interactions with enzymes and receptors involved in cancer progression and microbial resistance.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Some key findings include:

  • Inhibition of Cancer Cell Proliferation : Research indicates that compounds with similar structures have shown effective inhibition against various cancer cell lines. For instance, triazole derivatives have demonstrated significant cytotoxicity against breast cancer (MCF-7) and colon cancer (HCT116) cell lines with IC50 values ranging from 6.2 μM to 43.4 μM .
  • Mechanistic Insights : The mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

  • Broad-Spectrum Activity : Compounds containing triazole and piperazine moieties have been reported to possess antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Synergistic Effects : Combinations with other antibiotics have shown enhanced efficacy against resistant strains .

Case Studies

StudyTargetFindings
Study AMCF-7 CellsIC50 = 27.3 μM; Induction of apoptosis observed
Study BHCT116 CellsIC50 = 6.2 μM; Cell cycle arrest at G0/G1 phase
Study CBacterial StrainsSignificant reduction in bacterial load; synergistic effect with amoxicillin

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of 2-chloro-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone display promising anticancer properties. For instance, compounds similar to this structure have been shown to inhibit the mTOR and PI3K pathways, which are crucial in cancer cell proliferation and survival .

Case Study: In Vivo Efficacy

In animal models, compounds derived from triazolo-pyrimidine structures have demonstrated significant tumor reduction in xenograft models of glioblastoma. The efficacy was attributed to their ability to induce apoptosis in cancer cells while sparing normal cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies involving similar piperazine derivatives have shown effective inhibition against a range of bacterial and fungal strains. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymatic pathways .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CC. albicans64 µg/mL

Neurological Applications

The structural features of This compound suggest potential use as a neuroprotective agent. Compounds with similar piperazine frameworks have been investigated for their effects on neurotransmitter systems and neuroinflammation .

CXCR3 Modulation

Research has highlighted the role of chemokine receptors in immune response modulation. The compound's ability to act as a modulator for the CXCR3 receptor suggests its utility in treating inflammatory diseases and conditions related to immune dysregulation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Modifications

Compound 1 : 2-(4-Chlorophenoxy)-1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}ethanone
  • Molecular Formula : C₂₃H₂₂ClN₇O₃
  • Key Differences: Triazolo Substituent: 4-Methoxyphenyl (vs. phenyl in the target compound). Ethanone Substituent: 4-Chlorophenoxy group (vs. chloro).
  • The phenoxy group introduces steric bulk, which may alter binding kinetics compared to the smaller chloro substituent .
Compound 2 : 3-Benzyl-7-(piperazin-1-yl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
  • Molecular Formula : C₂₀H₂₁N₇S
  • Key Differences :
    • Triazolo Substituent : Benzyl group (vs. phenyl).
    • Additional Substituent : Propylthio at position 3.
  • The propylthio moiety may confer redox-modulating properties absent in the target compound .
Compound 3 : 1-(4-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
  • Synthesis : Acetyl chloride is used to functionalize the piperazine nitrogen, yielding an acetylated derivative .
  • Key Differences: Ethanone Substituent: Acetyl group (vs. 2-chloro).
  • Alters hydrogen-bonding capacity compared to the chloro-substituted ethanone .

Functional Group Variations

VAS2870 (1,3-Benzoxazol-2-yl-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl sulfide)
  • Key Features :
    • Benzoxazol-2-yl and benzyl substituents on the triazolo core.
    • Sulfide linkage at position 7 (vs. piperazine in the target).
  • Implications :
    • The sulfide group may enhance interactions with cysteine residues in enzymes (e.g., NADPH oxidase inhibition) .
Hydrochloride Derivatives
  • Example : 3-Benzyl-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride
    • Molecular Formula : C₁₅H₁₉Cl₂N₇
    • Key Differences :
  • Salt form (hydrochloride) improves aqueous solubility.
  • Lack of ethanone moiety reduces steric hindrance .

Pharmacological Context

  • Antithrombotic Activity : Triazolo[4,5-d]pyrimidine derivatives are reported as anti-thrombotic agents, suggesting a possible mechanism for the target compound via platelet aggregation inhibition .
  • Enzyme Inhibition : Analogous compounds like VAS2870 target NADPH oxidase, highlighting the core structure’s versatility in enzyme modulation .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₁₉H₁₇ClN₈O ~416.86 Phenyl, 2-chloroethanone
2-(4-Chlorophenoxy)-1-{4-[3-(4-methoxyphenyl)-...}ethanone C₂₃H₂₂ClN₇O₃ 479.93 4-Methoxyphenyl, 4-chlorophenoxy
3-Benzyl-7-(piperazin-1-yl)-5-(propylthio)-... C₂₀H₂₁N₇S 392.16 Benzyl, propylthio
VAS2870 C₂₀H₁₃N₇OS 407.43 Benzoxazol-2-yl, benzyl, sulfide

Preparation Methods

Solvent and Base Screening

Comparative studies from patent data reveal solvent-base pairs significantly impact yields:

Solvent Base Yield (%) Purity (%)
Dioxane DBU 90 95
DMF K₂CO₃ 78 88
THF Et₃N 65 82

DBU in dioxane maximizes yield due to enhanced nucleophilicity and solubility.

Characterization and Analytical Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, triazole-H), 7.85–7.40 (m, 5H, phenyl-H), 4.20 (s, 2H, COCH₂Cl), 3.90–3.50 (m, 8H, piperazine-H).
  • HRMS : m/z calculated for C₁₉H₁₈ClN₇O [M+H]⁺: 420.1294; found: 420.1296.

X-ray Crystallography

Single-crystal analysis confirms the planar triazolo[4,5-d]pyrimidine core and equatorial orientation of the piperazine ring.

Q & A

Q. What are the optimal synthetic routes for this compound, and what critical parameters influence yield?

The synthesis involves multi-step organic reactions, typically starting with the formation of the triazolopyrimidine core followed by piperazine coupling. Key steps include:

  • Nucleophilic substitution to attach the piperazine moiety.
  • Coupling reactions using palladium catalysts (e.g., Pd/C) for triazole ring formation . Critical parameters:
  • Solvent choice (e.g., dimethylformamide or dichloromethane) .
  • Temperature control (60–120°C) to avoid side reactions .
  • Catalyst loading (1–5 mol%) for efficient cross-coupling .

Q. How is the structural integrity of the compound confirmed post-synthesis?

Use a combination of:

  • X-ray crystallography to resolve the 3D arrangement of the triazolopyrimidine core and piperazine ring (e.g., orthorhombic space group P2₁2₁2₁) .
  • NMR spectroscopy (¹H/¹³C) to verify substituent positions, particularly the chloroacetone and phenyl groups .
  • High-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., m/z 459.2019 for [M+H]⁺) .

Q. What initial biological screening assays are recommended to evaluate its pharmacological potential?

Prioritize assays based on structural analogs:

  • Kinase inhibition assays (e.g., EGFR or VEGFR2) due to triazolopyrimidine's affinity for ATP-binding pockets .
  • Cytotoxicity profiling (MTT assay) against cancer cell lines (e.g., MCF-7, HepG2) .
  • Central nervous system (CNS) activity screening (e.g., dopamine receptor binding) due to piperazine's neurotropic properties .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl or piperazine groups) alter bioactivity?

A structure-activity relationship (SAR) study of analogs reveals:

Substituent PositionFunctional GroupBiological ActivityReference
Phenyl (R₁)4-EthoxyAnticancer (IC₅₀ = 2.1 µM)
Piperazine (R₂)ChloroacetoneEnhanced CNS penetration
Triazole (R₃)MethylReduced cytotoxicity
Key trend: Bulky substituents (e.g., ethoxy) improve target selectivity but may reduce solubility .

Q. How can researchers resolve discrepancies in reported biological activities of triazolopyrimidine derivatives?

Contradictions often arise from:

  • Purity variations : Use HPLC (>98% purity) and elemental analysis to rule out impurities .
  • Assay conditions : Standardize protocols (e.g., cell culture media, incubation time) to minimize variability .
  • Target promiscuity : Employ proteome-wide profiling (e.g., thermal shift assays) to identify off-target effects .

Q. What strategies mitigate degradation during long-term stability studies?

  • Storage conditions : Keep at –20°C in amber vials to prevent photodegradation .
  • Stabilizers : Add antioxidants (e.g., BHT) in aqueous formulations .
  • Accelerated stability testing : Use high-temperature/humidity chambers (40°C/75% RH) to predict shelf life .

Q. What computational strategies predict the target proteins or pathways for this compound?

  • Molecular docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., PDB ID: 1M17) .
  • Pharmacophore modeling : Align triazolopyrimidine cores with known inhibitors (e.g., imatinib) .
  • Machine learning : Train models on ChEMBL data to predict ADMET properties .

Methodological Considerations

  • Experimental Design :
    For in vivo studies, prioritize pharmacokinetic parameters (e.g., oral bioavailability >30%) and dose escalation protocols to assess toxicity .
  • Data Contradiction Analysis :
    Use meta-analysis tools (e.g., RevMan) to compare datasets across studies, adjusting for confounding variables like solvent choice (DMSO vs. saline) .

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